Des(benzylpyridyl) atazanavir

描述

属性

IUPAC Name |

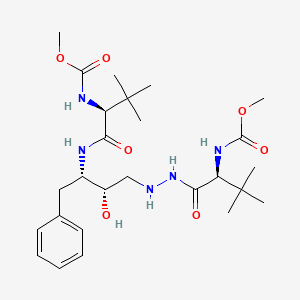

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAXFCAWZAZCNR-VNTMZGSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192224-24-0 |

Source

|

| Record name | Des(benzylpyridyl) atazanavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Des(benzylpyridyl) atazanavir is the product of N-dealkylation of atazanavir, a critical metabolic pathway for the drug.[1][2] The removal of the benzylpyridyl group results in a molecule with altered physicochemical properties, which may influence its biological activity and pharmacokinetic profile.

| Property | Value | Reference(s) |

| IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [3] |

| Molecular Formula | C₂₆H₄₃N₅O₇ | [3][4] |

| Molecular Weight | 537.65 g/mol | [4] |

| CAS Number | 1192224-24-0 | [3] |

| SMILES | CC(C)(C)--INVALID-LINK--N--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C)C)NC(=O)OC)O)NC(=O)OC | [3][4] |

| InChI | InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | [3][4] |

| Exact Mass | 537.31624873 Da | [3] |

Metabolic Pathway

This compound is a significant metabolite of atazanavir, formed through hepatic metabolism primarily mediated by cytochrome P450 enzymes.[5] The metabolic transformation involves the cleavage of the bond connecting the hydrazine moiety to the benzylpyridyl group.

Caption: Metabolic pathway from Atazanavir to its metabolite.

Experimental Methodologies

While a specific, detailed protocol for the chemical synthesis of this compound is not publicly available, its identification and characterization as a metabolite have been described. The primary analytical technique employed is liquid chromatography coupled with mass spectrometry (LC-MS).

Identification of this compound in Human Plasma

The seminal work by ter Heine et al. (2009) identified this compound (referred to as M1 in the publication) in plasma samples from HIV-1 infected patients undergoing treatment with atazanavir.[1] The general workflow for this type of analysis is as follows:

Caption: General workflow for metabolite identification.

-

Sample Preparation: Plasma samples from patients are treated to remove proteins, typically through precipitation with an organic solvent like acetonitrile. The mixture is then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the drug and its metabolites, is collected for analysis.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. A mobile phase gradient is used to elute the compounds at different times.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern that aids in identifying the molecule. The study by ter Heine et al. utilized a linear ion trap mass spectrometer for identification and a triple quadrupole mass spectrometer for sensitive semi-quantitative analysis.[1]

Biological Activity

This compound is recognized as a metabolite of the potent HIV-1 protease inhibitor, atazanavir.[2] As such, it is plausible that it may retain some level of antiviral activity. However, specific studies detailing the inhibitory potency of this compound against HIV protease are not widely available. It is suggested that the metabolites of atazanavir may contribute to both the overall efficacy and potential toxicity of the parent drug.[2] Further research is required to fully elucidate the pharmacological profile of this metabolite. At present, there is no specific information available regarding the signaling pathways that this compound might modulate. The known mechanism of action of the parent drug, atazanavir, is the inhibition of the HIV-1 protease enzyme.[6][7]

References

- 1. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ClinPGx [clinpgx.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(benzylpyridyl) atazanavir is a significant dealkylated metabolite of atazanavir, a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1][2] Designated as metabolite M1, it is one of the primary circulating metabolites of atazanavir in patients.[2] Understanding the physicochemical properties, metabolic fate, and analytical methodologies for this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments of atazanavir therapy. This technical guide provides an in-depth overview of this compound, including its chemical identity, experimental protocols for its identification, and the mechanistic pathway of its parent compound.

Core Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1192224-24-0 | [1][2] |

| Molecular Formula | C₂₆H₄₃N₅O₇ | |

| Molecular Weight | 537.66 g/mol | [1] |

| Synonyms | Atazanavir sulfate impurity C, Atazanavir metabolite M1 | [1] |

Mechanism of Action of the Parent Compound: Atazanavir

This compound is a metabolite of atazanavir, and its clinical relevance is linked to the mechanism of the parent drug. Atazanavir is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. By binding to the active site of the protease, atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication. The antiviral activity of this compound is understood as a contribution to the overall efficacy of atazanavir.

Experimental Protocols

The identification and quantification of this compound in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is based on the methodologies described for the analysis of atazanavir and its metabolites.

Objective: To identify and quantify this compound (Metabolite M1) in human plasma.

Materials and Reagents:

-

Human plasma samples

-

This compound reference standard

-

Internal standard (e.g., isotopically labeled atazanavir)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), analytical grade

-

Ammonium acetate, analytical grade

-

Water, deionized and purified

-

Solid-phase extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Sample Preparation (Solid-Phase Extraction): a. Thaw frozen human plasma samples at room temperature. b. Spike plasma samples with the internal standard solution. c. Pre-condition the SPE cartridges with methanol followed by water. d. Load the plasma samples onto the SPE cartridges. e. Wash the cartridges with a low-organic solvent mixture to remove interferences. f. Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]+.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

-

MRM Transitions:

- For this compound: Monitor the transition from the precursor ion (m/z of [M+H]+) to a specific product ion.

- For the Internal Standard: Monitor the corresponding MRM transition.

-

Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

The following diagram illustrates the general workflow for the analytical determination of this compound in plasma.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir, an azapeptide protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its metabolic fate in the body is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. A significant metabolic pathway for atazanavir is N-dealkylation, leading to the formation of Des(benzylpyridyl) atazanavir. This technical guide provides an in-depth analysis of this compound, focusing on its formation, characterization, and potential clinical relevance.

Atazanavir Metabolism: The Formation of this compound

Atazanavir undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3] The major biotransformation pathways include mono- and dioxygenation.[2][3] N-dealkylation is also a notable route, resulting in the production of this compound, which has been identified as a major metabolite.[4][5]

The formation of this metabolite is primarily catalyzed by CYP3A isoenzymes, with both CYP3A4 and CYP3A5 implicated in the process.[2] In vitro studies have demonstrated that CYP3A5 may form certain mono-oxidation products of atazanavir at a significantly faster rate than CYP3A4.

Key Metabolic Pathways of Atazanavir

Atazanavir is subject to several metabolic transformations in vivo:

-

N-dealkylation: Cleavage of the benzylpyridyl moiety to form this compound.[4]

-

Oxidation: Mono- and di-oxygenation are major pathways.[2][3]

-

Hydrolysis: Carbamate hydrolysis has been observed.

-

Glucuronidation: A minor pathway in atazanavir metabolism.[2][3]

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.

Quantitative Data on Atazanavir Metabolism

While specific pharmacokinetic data for this compound, such as its plasma concentrations and half-life, are not extensively reported in the literature, studies have quantified the relative contribution of different metabolic pathways and the influence of genetic factors on atazanavir clearance.

| Parameter | Value | Reference |

| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 | [2] |

| Major Metabolic Pathways | Mono-oxygenation, Di-oxygenation, N-dealkylation | [2][3] |

| Minor Metabolic Pathways | Glucuronidation, Hydrolysis, Oxygenation with dehydrogenation | [2][3] |

| Excretion Routes | Feces (~79%), Urine (~13%) | [2][3] |

| Atazanavir Half-Life (unboosted) | Approximately 7 hours | [3] |

Antiviral Activity of this compound

Experimental Protocols for Metabolite Identification and Characterization

The identification and characterization of this compound and other metabolites of atazanavir typically involve in vitro and in vivo studies coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This experimental approach is crucial for identifying the enzymes responsible for a drug's metabolism and the primary metabolites formed.

Objective: To determine the metabolic profile of atazanavir and identify the role of CYP enzymes in the formation of this compound.

Materials:

-

Atazanavir

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add atazanavir to the pre-warmed HLM mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile. The organic solvent also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify atazanavir and its metabolites.

The following diagram outlines the general workflow for an in vitro metabolism study.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the separation, detection, and structural elucidation of drug metabolites due to its high sensitivity and specificity.

Objective: To separate, identify, and quantify atazanavir and this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution is typically used to separate the parent drug from its metabolites. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Atazanavir) | Precursor ion (m/z) -> Product ion (m/z) |

| MS/MS Transition (this compound) | Precursor ion (m/z) -> Product ion (m/z) |

Protocol:

-

Sample Injection: Inject the prepared sample extract onto the LC column.

-

Chromatographic Separation: The analytes are separated based on their polarity as they pass through the column.

-

Ionization: The eluent from the column enters the mass spectrometer and the analytes are ionized.

-

Mass Analysis: The precursor ions of atazanavir and its metabolites are selected in the first mass analyzer (Q1).

-

Fragmentation: The selected precursor ions are fragmented in the collision cell (Q2).

-

Detection: The resulting product ions are detected in the third mass analyzer (Q3).

-

Data Analysis: The data is processed to generate chromatograms and mass spectra, allowing for the identification and quantification of the analytes.

The following diagram illustrates the logical flow of an LC-MS/MS analysis for metabolite identification.

Conclusion

This compound is a significant metabolite of atazanavir, formed through CYP3A-mediated N-dealkylation. While its presence and formation pathways are well-documented, a comprehensive understanding of its pharmacokinetic profile and a quantitative assessment of its antiviral activity are areas that warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the role of this and other metabolites in the overall clinical pharmacology of atazanavir. Such studies are essential for optimizing therapeutic strategies, managing drug-drug interactions, and ensuring the long-term efficacy and safety of atazanavir in the treatment of HIV-1 infection.

References

- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

- 4. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - LKT Labs [lktlabs.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characteristics of Des(benzylpyridyl) atazanavir, a principal metabolite of the human immunodeficiency virus (HIV) protease inhibitor, atazanavir. While atazanavir is a potent antiretroviral agent, extensive in vitro studies have consistently shown that its metabolites, including this compound, do not exhibit direct antiviral activity. This paper synthesizes the available data on the formation of this compound, primarily through cytochrome P450-mediated metabolism, and discusses the implications of this metabolic pathway. Detailed experimental protocols for the characterization of atazanavir metabolism are provided, alongside visual representations of the metabolic process to aid in understanding its in vitro disposition.

Introduction

Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[1] It functions by selectively binding to the active site of HIV protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[1][2] Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[3]

One of the major metabolites identified is this compound, also designated as M1.[4] This metabolite is formed through N-dealkylation of the parent compound.[5] Understanding the in vitro properties of this compound is critical for a comprehensive assessment of atazanavir's overall pharmacological profile, including its potential for drug-drug interactions and off-target effects. Although it has been suggested that atazanavir metabolites might contribute to the parent drug's toxicity and interaction profile, a key finding from multiple studies is the lack of direct in vitro antiviral activity of these metabolites.[2][5]

This whitepaper will focus on the available in vitro data pertaining to this compound, with a particular emphasis on its metabolic generation.

In Vitro Biological Activity

A consistent finding across multiple preclinical and pharmacological studies is that the metabolites of atazanavir, including this compound, are devoid of significant in vitro antiviral activity against HIV-1.[2]

While the direct antiviral efficacy of this compound appears to be negligible, its formation is a key aspect of atazanavir's metabolism. The potential for this metabolite to interact with metabolic enzymes or drug transporters remains an area of interest, as such interactions could contribute to the overall drug interaction profile of atazanavir. However, to date, specific in vitro studies quantifying the inhibitory concentration (e.g., IC50) of isolated this compound on key enzymes such as CYP3A4, UGT1A1, or transporters like P-glycoprotein are not available in the public domain. The available research primarily focuses on the inhibitory effects of the parent drug, atazanavir.

In Vitro Metabolism: Formation of this compound

The primary pathway for the formation of this compound is through the oxidative metabolism of atazanavir, catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5.

Data Presentation

The following table summarizes the quantitative data on the formation rate of this compound (M1) by different CYP450 isoforms, as determined in a key in vitro study.

| CYP Isoform | Metabolite Formed | Formation Rate (pmol/min/pmol CYP) | Reference |

| CYP3A4 | This compound (M1) | 0.2 | [6] |

| CYP3A5 | This compound (M1) | 6.4 | [6] |

Table 1: In Vitro Formation Rate of this compound by CYP3A Isoforms.

This data indicates that while both CYP3A4 and CYP3A5 contribute to the formation of this compound, CYP3A5 exhibits a significantly higher rate of metabolism for this particular pathway.[6]

Experimental Protocols

Protocol for In Vitro Metabolism of Atazanavir using Human Liver Microsomes and Recombinant CYP Isoforms

This protocol is based on the methodology described by Wempe and Anderson (2011).[6]

-

Materials:

-

Atazanavir

-

Human liver microsomes (HLM)

-

Recombinant human CYP3A4 and CYP3A5 enzymes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Incubation Procedure:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL) or recombinant CYP isoforms (e.g., 10 pmol/mL).

-

Add atazanavir to the incubation mixtures at a specified concentration (e.g., 1 µM).

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

-

Sample Analysis:

-

Analyze the supernatant for the presence and quantity of this compound (M1) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Monitor specific parent-to-product ion transitions for atazanavir and this compound.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation by plotting the concentration of this compound against time and determining the initial linear slope.

-

Normalize the formation rate to the protein concentration (for HLM) or the CYP450 concentration (for recombinant enzymes).

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of atazanavir to this compound and a conceptual workflow for its in vitro characterization.

Caption: Metabolic conversion of Atazanavir to this compound.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The available in vitro data indicates that this compound (M1), a major metabolite of atazanavir, does not possess direct antiviral activity. Its primary relevance in in vitro studies lies in its formation via CYP3A4 and, more significantly, CYP3A5-mediated metabolism. While this metabolite may contribute to the overall toxicological and drug interaction profile of atazanavir, there is a notable lack of publicly available in vitro studies that have specifically characterized its inhibitory or inductive effects on key drug-metabolizing enzymes and transporters. Further research involving the isolation or synthesis of this compound and its subsequent in vitro pharmacological and toxicological profiling would be beneficial for a more complete understanding of its role in the clinical effects of atazanavir. This would provide valuable data for refining pharmacokinetic models and predicting potential drug-drug interactions.

References

- 1. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(benzylpyridyl) atazanavir is a primary metabolite of atazanavir, a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1] This metabolite is formed through the N-dealkylation of the parent drug and may contribute to both the overall therapeutic efficacy and potential toxicity of atazanavir.[1] A thorough understanding of its pharmacokinetic profile is crucial for a comprehensive assessment of atazanavir's disposition in the body and for the development of safer and more effective antiretroviral therapies. This guide provides a detailed overview of the current knowledge on the pharmacokinetic properties of this compound, including its formation, and the analytical methodologies used for its quantification.

Pharmacokinetic Profile

While extensive pharmacokinetic data is available for the parent drug, atazanavir, specific quantitative parameters for this compound, such as Cmax, AUC, and half-life, are not yet well-established in publicly available literature. However, semi-quantitative studies have provided valuable insights into its in vivo behavior.

Formation and Metabolism:

This compound is officially designated as the M1 metabolite of atazanavir and is a product of N-dealkylation.[2] This metabolic transformation is a minor pathway in the overall metabolism of atazanavir, which primarily undergoes mono- and di-oxygenation.[3] In vitro studies utilizing human liver microsomes have indicated that the formation of atazanavir metabolites is mediated by cytochrome P450 enzymes, principally CYP3A4 and CYP3A5.

Plasma Concentrations:

Studies involving the analysis of plasma samples from patients treated with atazanavir have successfully detected and identified this compound.[2] Research by ter Heine et al. (2009) demonstrated a positive correlation between the plasma levels of this metabolite and the parent drug, atazanavir. However, the study also highlighted a high degree of interindividual variability in the metabolite concentrations.[2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the known pharmacokinetic parameters for the parent drug, atazanavir, and the qualitative and semi-quantitative information available for its N-dealkylated metabolite.

Table 1: Pharmacokinetic Parameters of Atazanavir (Parent Drug)

| Parameter | Value | Conditions |

| Tmax (Time to Peak Concentration) | ~2.5 hours | Oral administration |

| Oral Bioavailability | 60-68% | |

| Protein Binding | 86% | |

| Elimination Half-life | ~7 hours | |

| Metabolism | Primarily hepatic via CYP3A4/CYP3A5 (mono- and dioxygenation) | |

| Excretion | Feces (~79%), Urine (~13%) |

Note: The pharmacokinetic parameters of atazanavir can be influenced by co-administration with other drugs, particularly CYP3A4 inhibitors like ritonavir, which can significantly increase its plasma concentrations.[4]

Table 2: Pharmacokinetic Profile of this compound (M1 Metabolite)

| Parameter | Finding | Source |

| Identity | N-dealkylation product of atazanavir | ter Heine et al., 2009[2] |

| Formation Pathway | N-dealkylation | Wen et al., 2013 |

| Plasma Detection | Detected in plasma of patients treated with atazanavir | ter Heine et al., 2009[2] |

| Quantitative Data | Semi-quantitative; levels correlate with atazanavir concentrations | ter Heine et al., 2009[2] |

| Interindividual Variability | High | ter Heine et inal., 2009[2] |

| Specific PK Parameters (Cmax, AUC, T1/2) | Not yet established in the literature |

Experimental Protocols

The identification and quantification of this compound in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies reported in the literature for the analysis of atazanavir and its metabolites.

Objective: To quantify the concentration of this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atazanavir: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrumentation.

-

This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrumentation.

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrumentation.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for each analyte to achieve maximum sensitivity.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the reference standard.

-

The concentration of this compound in the plasma samples is then determined from this calibration curve.

-

Mandatory Visualizations

Caption: Metabolic pathway of atazanavir to this compound.

Caption: Experimental workflow for LC-MS/MS quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the potential toxicity of Des(benzylpyridyl) atazanavir. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive toxicological evaluation. A significant lack of specific toxicity data for this metabolite necessitates a cautious interpretation of its potential effects.

Introduction

Atazanavir is an azapeptide protease inhibitor widely used in the treatment of HIV-1 infection.[1] As with many xenobiotics, atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[2] This metabolic process leads to the formation of several metabolites. One of the identified metabolites is this compound, also referred to as M1, which is a product of N-dealkylation.[3][4] While the focus of toxicological studies has predominantly been on the parent drug, atazanavir, there is a recognized possibility that its metabolites may contribute to both its therapeutic efficacy and its adverse effects.[3][4] This guide provides a comprehensive overview of the known information regarding the potential toxicity of this compound, addresses the significant data gaps, and outlines standard experimental approaches for its toxicological assessment.

Atazanavir Metabolism and Formation of this compound

Atazanavir is extensively metabolized in the liver, with the major biotransformation pathways being monooxygenation and dioxygenation.[2] Other minor pathways include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation.[2] The N-dealkylation of atazanavir results in the formation of this compound.[3]

Signaling Pathway for Atazanavir Metabolism

Caption: Metabolic pathway of Atazanavir leading to the formation of this compound.

Known Toxicity of the Parent Compound: Atazanavir

While specific toxicity data for this compound is not publicly available, understanding the toxicological profile of the parent drug, atazanavir, is crucial as it may provide insights into the potential toxicities of its metabolites.

The primary target organ for atazanavir toxicity in animal studies is the liver.[5] Observed effects include hepatocellular damage, hepatobiliary dysfunction, and enzyme induction.[6] In humans, atazanavir can cause various forms of liver injury, from transient elevations in serum aminotransferases to, rarely, acute liver injury.[7] A common adverse effect is indirect hyperbilirubinemia, which is caused by the inhibition of the UGT1A1 enzyme responsible for bilirubin glucuronidation.[7][8]

Table 1: Summary of Atazanavir Toxicity Data

| Toxicity Type | Observation | Species/System | Reference(s) |

| Hepatotoxicity | Hepatocellular damage, hepatobiliary dysfunction, enzyme induction. | Rats, Dogs, Mice | [5][6] |

| Transient serum enzyme elevations, indirect hyperbilirubinemia, idiosyncratic acute liver injury. | Humans | [7] | |

| Hyperbilirubinemia | Inhibition of UGT1A1-mediated bilirubin glucuronidation. IC50 for UGT1A1 inhibition is approximately 2.4 µM. | In vitro (human) | [8] |

| Renal Toxicity | Cases of crystal nephropathy and granulomatous interstitial nephritis have been reported, with atazanavir metabolites found in crystalline depositions. | Humans | [9] |

| Acute Oral Toxicity | Minimal lethal doses of 1600 mg/kg in male mice and 800 mg/kg in female mice. | Mice | [5] |

| Reproductive Toxicity | No selective developmental toxicity or effects on reproductive function at exposures up to three times the human clinical dose. | Rats, Rabbits | [5][6] |

| Genotoxicity | Not found to be genotoxic in a battery of genotoxicity studies. | In vitro / In vivo | [5] |

Potential Toxicity of this compound: A Data Gap

Currently, there is a significant lack of publicly available data on the specific toxicity of this compound. No studies detailing its cytotoxicity, genotoxicity, or in vivo toxicity were identified. Furthermore, quantitative data such as IC50 or LD50 values are not available. The statement that atazanavir metabolites "may contribute to its effectiveness but also to its toxicity and interactions" remains a hypothesis pending further investigation.[3]

Standard Experimental Protocols for Metabolite Toxicity Assessment

In the absence of specific experimental data for this compound, this section outlines standard methodologies that are generally employed to assess the toxicity of drug metabolites. These protocols are based on regulatory guidelines and common practices in toxicology research.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the direct toxic effect of a compound on cells.

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Cell Lines: A panel of human cell lines should be used, including liver-derived cells (e.g., HepG2, Huh7) given the known hepatotoxicity of the parent compound, and kidney-derived cells (e.g., HK-2) due to reports of atazanavir-related nephrotoxicity.

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (and the parent compound, atazanavir, as a comparator) for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as:

-

MTT Assay: Measures mitochondrial reductase activity.

-

LDH Assay: Measures lactate dehydrogenase release from damaged cells.

-

ATP-based Assays (e.g., CellTiter-Glo®): Measures cellular ATP content.

-

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.

-

Genotoxicity Assays

These assays are crucial for evaluating the potential of a compound to damage DNA, which can lead to mutations and cancer.

-

Objective: To assess the mutagenic and clastogenic potential of this compound.

-

Methodologies:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Strains: A set of Salmonella typhimurium and Escherichia coli strains with specific mutations are used.

-

Treatment: The bacterial strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 fraction).

-

Analysis: The number of revertant colonies is counted to determine the mutagenic potential.

-

-

In Vitro Micronucleus Test:

-

Cell Lines: Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) are used.

-

Treatment: Cells are treated with this compound.

-

Analysis: The presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed by microscopy.

-

-

In Vivo Toxicity Studies

Animal studies are necessary to understand the systemic effects of the metabolite.

-

Objective: To evaluate the acute and sub-chronic toxicity of this compound in a relevant animal model.

-

Animal Model: A rodent species (e.g., rat or mouse) is typically used.

-

Methodology (Acute Toxicity):

-

Dosing: A single high dose of this compound is administered via a clinically relevant route (e.g., oral gavage).

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Necropsy: A gross necropsy is performed on all animals.

-

-

Methodology (Sub-chronic Toxicity):

-

Dosing: Repeated daily doses of this compound are administered for a specified duration (e.g., 28 or 90 days).

-

Monitoring: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.

-

Pathology: At the end of the study, a full histopathological examination of organs and tissues is performed.

-

Experimental Workflow for Metabolite Toxicity Assessment

Caption: A generalized experimental workflow for the toxicological assessment of a drug metabolite.

Conclusion and Future Directions

The potential toxicity of this compound, a metabolite of the HIV protease inhibitor atazanavir, remains largely uncharacterized. While the toxicological profile of the parent drug provides some context, particularly concerning hepatotoxicity, direct evidence of the metabolite's effects is absent from the public domain. To adequately assess the safety profile of atazanavir, further research into the toxicological properties of its major metabolites, including this compound, is warranted. The application of standard in vitro and in vivo toxicological assays, as outlined in this guide, would be a critical step in filling this significant data gap. Such studies would provide valuable information for researchers, clinicians, and drug development professionals in understanding the overall risk-benefit profile of atazanavir therapy.

References

- 1. Atazanavir - Wikipedia [en.wikipedia.org]

- 2. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmda.go.jp [pmda.go.jp]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Atazanavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atazanavir nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction

Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, or as a result of metabolism, various related substances and impurities can be formed. One such critical impurity is Des(benzylpyridyl) atazanavir, an N-dealkylation product of atazanavir.[1] Monitoring and controlling the levels of such impurities is essential to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of this compound from atazanavir.

Principle

The chromatographic separation is achieved on a C18 stationary phase. The method utilizes a mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile) in an isocratic elution mode. The separation is based on the differential partitioning of atazanavir and the more polar this compound between the stationary and mobile phases. Detection is performed using a UV detector, where both compounds exhibit significant absorbance. The method's stability-indicating nature has been confirmed through forced degradation studies, which show that degradation products do not interfere with the quantification of atazanavir and its impurities.[2]

Quantitative Data Summary

The following tables summarize the chromatographic parameters and system suitability results for the developed HPLC method.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Shimadzu HPLC system model 2010 AHT with PDA detector[2] |

| Column | Zorbax Eclipse XDB C18 (150 x 4.6mm), 3.5 µm[2] |

| Mobile Phase | Phosphate buffer (pH 6.5) : Acetonitrile (40:60 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30°C[2] |

| Detection Wavelength | 250 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Table 2: System Suitability and Performance Data

| Analyte | Retention Time (tR, min) | Relative Retention Time (RRT) | Tailing Factor (T) | Theoretical Plates (N) |

| This compound | ~2.6 (Expected) | ~0.7 | < 1.5 | > 2000 |

| Atazanavir | 3.9[2] | 1.0 | < 1.5 | > 2000 |

Note: The retention time for this compound is an expected value based on its higher polarity compared to atazanavir and the reported separation of dealkyl atazanavir under similar conditions.[2] The actual retention time may vary depending on the specific system.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 22.5 - 67.5 µg/mL for Atazanavir[2] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 101.3 - 101.6%[2] |

| Precision (%RSD) | < 2.0%[2] |

| LOD | 50 ng/mL for Atazanavir Sulfate[3] |

| LOQ | 140 ng/mL for Atazanavir Sulfate[3] |

Experimental Protocols

1. Preparation of Mobile Phase

-

Phosphate Buffer (pH 6.5): Prepare a 10 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 6.5 using a suitable base (e.g., dilute potassium hydroxide solution).

-

Mobile Phase: Mix the prepared phosphate buffer (pH 6.5) and acetonitrile in a ratio of 40:60 (v/v).[2]

-

Degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.

2. Preparation of Standard Solutions

-

Atazanavir Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of atazanavir sulfate reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a diluent of water:acetonitrile (10:90 v/v) and make up to the volume.[2]

-

This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 5 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the diluent and make up to the volume.

-

Working Standard Solution (e.g., 50 µg/mL Atazanavir with Impurity): Prepare a working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 50 µg/mL of atazanavir and a suitable concentration of this compound (e.g., 1 µg/mL).

3. Preparation of Sample Solution

-

Sample Preparation: Accurately weigh a portion of the test sample (e.g., powdered tablets or bulk drug) equivalent to about 50 mg of atazanavir and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).

4. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Perform replicate injections of the working standard solution to check for system suitability (retention time, peak area, tailing factor, and theoretical plates). The %RSD for the peak areas of replicate injections should be less than 2.0%.

-

Inject the sample solutions for analysis.

5. Data Analysis

-

Identify the peaks of this compound and atazanavir in the sample chromatogram based on their retention times compared to the standard.

-

Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

The described RP-HPLC method is simple, rapid, accurate, and precise for the separation and quantification of this compound from atazanavir in bulk drug and pharmaceutical dosage forms. The method has been shown to be stability-indicating, making it suitable for routine quality control and stability studies.[2]

References

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection.[1][2][3] The characterization of its metabolites and impurities is crucial for understanding its pharmacological profile, ensuring drug safety, and meeting regulatory requirements. Des(benzylpyridyl) atazanavir is a known N-dealkylation metabolite of atazanavir.[4][5][6] This document provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures.[7][8]

Structural Relationship

This compound (Molecular Formula: C26H43N5O7) is formed by the removal of the benzylpyridyl group from the parent atazanavir molecule.[9][10] This structural modification significantly impacts the molecule's electronic environment, leading to predictable changes in the NMR spectrum, which can be used for its unambiguous identification.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atazanavir Result Summary | BioGRID [thebiogrid.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. latrobe.edu.au [latrobe.edu.au]

- 8. resolvemass.ca [resolvemass.ca]

- 9. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(benzylpyridyl) atazanavir is a known metabolite and impurity of Atazanavir, a potent HIV-1 protease inhibitor.[1][2] As a critical component in the quality control and pharmacokinetic studies of Atazanavir, a highly pure and well-characterized reference standard of this compound is essential. This document provides detailed protocols for the preparation, purification, and characterization of this compound to serve as a reference standard, ensuring the accuracy and reliability of analytical data in pharmaceutical development and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [1] |

| Synonyms | Atazanavir sulfate impurity C [EP] | [1] |

| CAS Number | 1192224-24-0 | [1][3][4][5] |

| Molecular Formula | C₂₆H₄₃N₅O₇ | [1][4][6][7] |

| Molecular Weight | 537.65 g/mol | [4][6][7] |

| Appearance | White to off-white powder | [4][8] |

Reference Standard Preparation Workflow

The overall process for preparing a certified this compound reference standard involves several key stages, from synthesis or acquisition of the crude material to its final characterization and certification.

Caption: Overall workflow for reference standard preparation.

Experimental Protocols

General Synthetic Strategy

This compound is an N-dealkylation product of Atazanavir.[2] While it can be isolated as a metabolite, a more practical approach for generating a reference standard is through chemical synthesis. The synthesis would logically proceed by coupling the key hydrazine intermediate with the appropriate protected amino acid side chains, omitting the final step of attaching the 2-pyridinylbenzyl group. This approach ensures a controlled manufacturing process, yielding material suitable for purification.

Purification Protocol: Preparative RP-HPLC

Purification is a critical step to ensure the high purity required for a reference standard. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is highly effective for this purpose. The following protocol is adapted from analytical methods developed for Atazanavir and its impurities.[9]

Caption: Experimental workflow for HPLC purification.

Methodology:

-

Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm) is recommended for efficient separation.

-

Mobile Phase: Prepare a mobile phase consisting of two solvents:

-

Solvent A: 0.05 M Potassium phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.

-

Solvent B: Methanol.

-

-

Gradient Elution: Employ a gradient elution to effectively separate the target compound from impurities. A typical gradient might run from 40% B to 85% B over 30 minutes.

-

Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 15-20 mL/min).

-

Detection: Monitor the elution profile using a UV detector at 225 nm.[9]

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to ensure purity.

-

Isolation: Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) or by lyophilization to obtain the final solid material.

Table 2: Proposed Preparative HPLC Parameters

| Parameter | Recommended Setting |

| Stationary Phase | Preparative C18 Silica (e.g., 10 µm) |

| Column Dimensions | 250 mm x 21.2 mm (or similar) |

| Mobile Phase A | 0.05 M KH₂PO₄ Buffer (pH 4.0) |

| Mobile Phase B | Methanol |

| Flow Rate | 15 - 20 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | Dependent on concentration and column capacity |

| Column Temperature | Ambient or 30°C |

Characterization and Quality Control Protocol

The identity and purity of the prepared reference standard must be rigorously confirmed. This involves a suite of analytical techniques to provide comprehensive data for the Certificate of Analysis (CoA).

1. Identity Confirmation:

-

Mass Spectrometry (MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (Expected [M+H]⁺ ≈ 538.3).

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectral data should be consistent with the structure of this compound, confirming the absence of the benzylpyridyl moiety.

2. Purity and Assay Determination:

-

Chromatographic Purity (HPLC): Use a validated stability-indicating HPLC method to determine the purity and identify any related substance impurities. The area normalization method is typically used.

-

Assay (qNMR or Mass Balance):

-

Quantitative NMR (qNMR): Determine the absolute purity (assay) by comparing the integral of a characteristic proton signal of the analyte against that of a certified internal standard.

-

Mass Balance: Calculate the assay by subtracting the percentages of all significant impurities (water, residual solvents, non-volatile residue) from 100%.

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC).

-

-

Table 3: Example Quality Control Specifications for Reference Standard

| Test | Method | Specification |

| Appearance | Visual Inspection | White to Off-White Solid |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |

| Chromatographic Purity | RP-HPLC (225 nm) | ≥ 98.0% |

| Individual Impurity | RP-HPLC | ≤ 0.5% |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residual Solvents | HS-GC | Meets ICH Limits |

| Assay (as is) | Mass Balance or qNMR | 95.0% - 102.0% |

Relationship to Atazanavir

This compound is directly derived from the parent drug, Atazanavir, through a metabolic process known as N-dealkylation. Understanding this relationship is important for impurity profiling and metabolic studies.

Caption: Metabolic relationship of Atazanavir.

Conclusion

The preparation of a high-purity this compound reference standard requires a systematic approach encompassing controlled synthesis, robust purification, and comprehensive analytical characterization. The protocols and data presented in these application notes provide a framework for researchers and quality control professionals to produce and qualify a reliable reference standard, which is indispensable for the development of safe and effective atazanavir-based therapies.

References

- 1. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medkoo.com [medkoo.com]

- 5. calpaclab.com [calpaclab.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound-d5 | N/A - Coompo [coompo.com]

- 9. derpharmachemica.com [derpharmachemica.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, or as a metabolite, various related substances can be present as impurities in the final drug product. One such critical impurity is Des(benzylpyridyl) atazanavir, a dealkylated derivative.[1][2][3] Regulatory guidelines necessitate the precise identification and quantification of such impurities to ensure the safety and efficacy of the pharmaceutical formulation. This application note provides a detailed protocol for the quantification of this compound in atazanavir drug formulations using a stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The method is designed to be specific, accurate, and precise, in accordance with ICH guidelines.[4][5]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

-

Analytical Standards: this compound (≥98% purity)[1], Atazanavir Sulfate reference standard.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).

-

Reagents: Formic acid, Ammonium acetate.

-

Drug Product: Atazanavir capsules or tablets.

Instrumentation and Chromatographic Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis. The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Table 1: UPLC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| UPLC System | |

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm), 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Atazanavir: m/z 705.4 → 168.1this compound: m/z 538.3 → 168.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Cone Voltage | Optimized for each compound |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 1.0 µg/mL.

Sample Solution Preparation

-

Sample Weighing: Weigh and finely powder the contents of not fewer than 20 atazanavir capsules or tablets to obtain a homogenous sample.

-

Extraction: Accurately weigh a portion of the powder equivalent to 100 mg of atazanavir and transfer it to a 100 mL volumetric flask.

-

Dissolution: Add approximately 70 mL of a 50:50 mixture of acetonitrile and water (diluent), and sonicate for 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

-

Dilution: Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filtration: Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, with a focus on the quantification of this compound.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the atazanavir drug product.[6][7][8] This ensures that this compound can be accurately quantified in the presence of other potential degradation products.

-

Acid Degradation: Reflux the drug product in 0.1 N HCl at 80°C for 2 hours.

-

Base Degradation: Reflux the drug product in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug product with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug product to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should be evaluated to ensure that the peak for this compound is well-resolved from atazanavir and any other degradation products.

Linearity

The linearity of the method for this compound should be established by analyzing the working standard solutions at a minimum of five concentration levels.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (example) |

| 0.05 | 1250 |

| 0.10 | 2550 |

| 0.25 | 6300 |

| 0.50 | 12600 |

| 1.00 | 25100 |

| Correlation Coefficient (r²) | > 0.998 |

Accuracy (% Recovery)

Accuracy should be determined by spiking the drug product sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level).

Table 3: Accuracy Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 50% | 0.25 | 0.245 | 98.0 |

| 100% | 0.50 | 0.505 | 101.0 |

| 150% | 0.75 | 0.740 | 98.7 |

| Mean % Recovery | 99.2 |

Precision

Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Precision Data for this compound

| Precision Level | % RSD (n=6) |

| Repeatability | < 2.0% |

| Intermediate Precision | < 3.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for this compound

| Parameter | Estimated Value |

| LOD | ~0.015 µg/mL |

| LOQ | ~0.05 µg/mL |

Data Analysis and Quantification

The quantification of this compound in the drug formulation is performed by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the working standard solutions.

The following logical diagram illustrates the quantification process.

Caption: Logic diagram for the quantification of the impurity.

Conclusion

The UPLC-MS/MS method described in this application note provides a robust and reliable protocol for the quantification of this compound in atazanavir drug formulations. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control analysis and stability studies in a regulated laboratory environment. Adherence to this protocol will aid in ensuring the quality and safety of atazanavir pharmaceutical products.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. wjpmr.com [wjpmr.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. rjptonline.org [rjptonline.org]

- 8. globalresearchonline.net [globalresearchonline.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis of Atazanavir, various process-related impurities and degradation products can arise. One such critical impurity is Des(benzylpyridyl) atazanavir , also known as Atazanavir sulfate impurity C or the M1 metabolite. This impurity is an N-dealkylation product of Atazanavir.[1][2] Its monitoring and control are crucial to ensure the quality and safety of the final drug product.

These application notes provide a comprehensive overview and detailed protocols for the profiling of this compound in Atazanavir synthesis.

Understanding the Impurity: this compound

-

Structure: this compound is formed by the cleavage of the benzylpyridyl moiety from the Atazanavir molecule.

-

Formation: This impurity can be formed through N-dealkylation, a process that can occur both as a metabolic pathway in vivo and as a degradation pathway under certain conditions, such as acidic or oxidative stress, during the manufacturing process or storage.[3] While specific details of its formation as a process-related impurity are often proprietary, it is recognized as a potential impurity that needs to be monitored.

-

Synonyms: Atazanavir sulfate impurity C, Dealkyl atazanavir, Atazanavir metabolite M1.[1][2][4][5][6]

Quantitative Data Summary

While specific batch-to-batch quantitative data for this compound is not publicly available, the levels of impurities in active pharmaceutical ingredients are controlled within strict limits set by regulatory authorities like the ICH. The following table summarizes typical specification limits for impurities in drug substances.

| Impurity | Specification Limit | Reporting Threshold | Identification Threshold |

| Any individual unspecified impurity | ≤ 0.10% | 0.05% | 0.10% |

| Any individual specified impurity | Typically ≤ 0.15% | 0.05% | 0.10% |

| Total Impurities | ≤ 1.0% | - | - |

Note: These are general limits based on ICH guidelines and may vary depending on the specific monograph and manufacturer.

Experimental Protocols

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and other impurities in Atazanavir. The following protocol is a harmonized procedure based on several published methods for Atazanavir impurity profiling.[7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound from Atazanavir and other related impurities.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 3.5 µm or Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.01 M Monobasic Potassium Hydrogen Phosphate buffer, pH adjusted to 3.6 with Orthophosphoric Acid.[8] |

| Mobile Phase B | Acetonitrile[8] |

| Gradient Program | A gradient program should be optimized to achieve good resolution between Atazanavir, this compound, and other potential impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |

| Flow Rate | 0.4 - 1.0 mL/min[7][8][10] |

| Column Temperature | 45°C[8] |

| Detection | UV at 240 nm[8] |

| Injection Volume | 4 - 20 µL[7][8] |

| Diluent | A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.[8] |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Atazanavir drug substance or a crushed tablet powder in the diluent to obtain a suitable concentration for analysis (e.g., 1200 µg/mL of Atazanavir).[8]

-

System Suitability Solution: A solution containing Atazanavir and known impurities, including this compound, should be prepared to check the performance of the chromatographic system.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the diluent as a blank to ensure a clean baseline.

-

Inject the system suitability solution to verify the resolution, tailing factor, and theoretical plates.

-

Inject the standard solution in replicate to determine the response factor.

-

Inject the sample solution.

-

Calculate the amount of this compound in the sample using the peak area response compared to the standard.

Visualizations

Logical Relationship: Formation of this compound

Caption: Formation of this compound from Atazanavir.

Experimental Workflow: HPLC Analysis of Impurities

Caption: Workflow for HPLC analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciensage.info [sciensage.info]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(benzylpyridyl) atazanavir is a primary N-dealkylation metabolite of the HIV-1 protease inhibitor atazanavir. Atazanavir is a critical component of highly active antiretroviral therapy (HAART) used in the treatment of HIV-1 infection. The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process includes pathways such as monooxygenation, dioxygenation, and N-dealkylation, leading to the formation of several metabolites. This compound, also identified as metabolite M1, is one of these circulating metabolites. The monitoring of atazanavir and its metabolites may offer insights into the drug's efficacy, potential for toxicity, and patient adherence to therapy. These application notes provide a framework for the utilization of this compound as a biomarker in research and clinical settings.

Rationale for Use as a Biomarker

The concentration of this compound in systemic circulation can serve as a potential biomarker for several aspects of atazanavir therapy:

-

Metabolic Phenotyping: The ratio of this compound to the parent drug, atazanavir, may provide an indication of the metabolic activity of CYP3A4 in a patient. This could help in identifying individuals who are rapid or slow metabolizers, potentially influencing dosing strategies.

-

Therapeutic Drug Monitoring (TDM): While TDM for atazanavir is established, monitoring its major metabolites could provide a more comprehensive picture of drug disposition. Elevated levels of metabolites might be associated with certain adverse effects.

-

Adherence Monitoring: The presence of this compound in biological samples can confirm recent administration of atazanavir, thus serving as an objective marker of patient adherence to their prescribed regimen.

Atazanavir Metabolism Signaling Pathway

The metabolic conversion of atazanavir to this compound is a key step in its biotransformation. The following diagram illustrates this pathway.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific plasma concentrations of this compound in HIV-infected patients. However, studies have semi-quantitatively profiled its presence. The following table is a representative summary based on existing literature, which indicates a positive correlation between atazanavir and its metabolite levels, though with significant interindividual variability.

| Analyte | Concentration Range (ng/mL) | Matrix | Patient Population | Reference |

| Atazanavir | 150 - 850 (trough) | Plasma | HIV-infected adults | |

| This compound (M1) | Detected, but variable | Plasma | HIV-infected adults | ter Heine et al., 2009 |

Note: The concentration for this compound is not provided as a definitive range due to the lack of extensive quantitative studies. Further research is required to establish clinically relevant therapeutic or toxic ranges for this metabolite.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies used for atazanavir and its metabolites.

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents: